Home > Products > Screening Compounds P74923 > 2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione
2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione - 194666-10-9

2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione

Catalog Number: EVT-13054566
CAS Number: 194666-10-9
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is a nitrogen-containing heterocyclic compound known for its presence in various cooked meats and its potential implications in human health. This compound belongs to the class of imidazopyrazines and has garnered attention due to its association with mutagenic and carcinogenic properties, particularly in processed foods. The systematic name reflects its complex structure, which includes multiple methyl groups and a dione functional group.

Source

This compound is primarily formed during the cooking of protein-rich foods, especially when subjected to high temperatures. It can be found in grilled or fried meats, where amino acids and sugars react to form heterocyclic amines, including 2,5,8-trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione.

Classification

2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is classified as a heterocyclic aromatic amine. Its structure includes both imidazole and pyrazine rings, making it part of a broader category of compounds that are often studied for their toxicological effects.

Synthesis Analysis

Methods

The synthesis of 2,5,8-trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione typically involves the reaction of amino acids or proteins with reducing sugars under high-temperature conditions. The Maillard reaction plays a crucial role in this process.

Technical Details

  • Starting Materials: Common precursors include amino acids such as glycine or alanine and reducing sugars like glucose or ribose.
  • Reaction Conditions: The synthesis generally requires elevated temperatures (150–200 °C) and can take place in various environments (dry heat vs. moist heat).
  • Mechanism: The formation involves complex pathways including initial formation of reactive intermediates that subsequently cyclize to yield the final heterocyclic structure.
Molecular Structure Analysis

Data

  • Molecular Weight: 183.22 g/mol
  • Boiling Point: Not well-defined due to its thermal instability.
  • Solubility: Moderately soluble in organic solvents but less so in water.
Chemical Reactions Analysis

Reactions

The compound can undergo several chemical reactions typical for heterocyclic amines:

  • Electrophilic Substitution: The nitrogen atoms in the ring can participate in electrophilic aromatic substitution reactions.
  • Oxidation: Under certain conditions, it can be oxidized to form various N-oxides or other derivatives.

Technical Details

The reactions often require specific catalysts or conditions to promote reactivity without leading to degradation of the imidazole or pyrazine moieties.

Mechanism of Action

Process

The mechanism by which 2,5,8-trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione exerts its biological effects is primarily through DNA interaction. It has been shown to form adducts with DNA bases leading to mutations.

Data

Studies indicate that this compound can inhibit DNA repair mechanisms and induce oxidative stress in cells. Its mutagenic potential has been demonstrated in various assays involving bacterial and mammalian cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid.
  • Odor: Characteristic odor associated with cooked meats.

Chemical Properties

  • Stability: Sensitive to heat and light; decomposes upon prolonged exposure.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on the nitrogen atoms.

Relevant Data or Analyses

Quantitative analyses have shown that levels of this compound increase significantly with cooking time and temperature. For instance, grilled meats can contain concentrations ranging from micrograms to milligrams per kilogram depending on preparation methods.

Applications

Scientific Uses

Research into 2,5,8-trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione primarily focuses on its role as a biomarker for dietary exposure to cooked meats. Additionally:

  • It is studied for its potential implications in cancer research due to its mutagenic properties.
  • Investigated for developing strategies to mitigate its formation during food processing.

Understanding this compound's synthesis and behavior is essential for food safety assessments and public health policies regarding processed meat consumption.

Properties

CAS Number

194666-10-9

Product Name

2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione

IUPAC Name

3-hydroxy-2,5,8-trimethyl-5H-imidazo[1,2-a]pyrazin-6-one

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C9H11N3O2/c1-4-7-10-5(2)9(14)12(7)6(3)8(13)11-4/h6,14H,1-3H3

InChI Key

WYFDFEWDFIRNQR-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N=C(C2=NC(=C(N12)O)C)C

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